Dot1L-IN-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

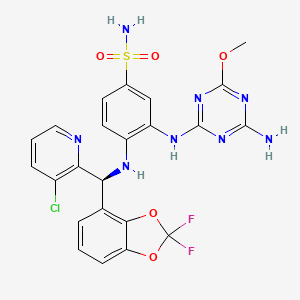

Dot1L-IN-5 is a small-molecule inhibitor targeting the disruptor of telomeric silencing 1-like (DOT1L) enzyme. DOT1L is a histone methyltransferase responsible for the methylation of lysine 79 on histone H3 (H3K79), a modification associated with active transcription. Inhibition of DOT1L has been explored as a therapeutic strategy for various cancers, particularly those involving mixed lineage leukemia (MLL) gene rearrangements.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dot1L-IN-5 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Core Structure: This step involves the construction of the core chemical structure through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of functional groups that enhance the compound’s binding affinity and specificity for DOT1L.

Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.

Process Safety and Efficiency: Ensuring that the production process is safe, cost-effective, and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: Dot1L-IN-5 primarily undergoes:

Substitution Reactions: Involving the replacement of specific functional groups to modify its chemical properties.

Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, affecting its activity and stability.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy.

Aplicaciones Científicas De Investigación

Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.

Biology: Investigated for its effects on cell cycle regulation, apoptosis, and differentiation in various cell types.

Medicine: Explored as a therapeutic agent for cancers, particularly those with MLL gene rearrangements. It has shown promise in preclinical studies for leukemia and other malignancies.

Industry: Potential applications in the development of new therapeutic strategies and drug formulations targeting epigenetic modifications.

Mecanismo De Acción

Dot1L-IN-5 exerts its effects by inhibiting the enzymatic activity of DOT1L. This inhibition prevents the methylation of lysine 79 on histone H3, leading to changes in chromatin structure and gene expression. The compound specifically targets the active site of DOT1L, blocking its interaction with the histone substrate. This results in the downregulation of genes involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparación Con Compuestos Similares

Dot1L-IN-5 is compared with other DOT1L inhibitors such as pinometostat (EPZ-5676) and EPZ004777. While all these compounds target the same enzyme, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Similar compounds include:

Pinometostat (EPZ-5676): A first-in-class DOT1L inhibitor with clinical activity in MLL-rearranged leukemia.

EPZ004777: Another DOT1L inhibitor with demonstrated efficacy in preclinical models.

This compound’s uniqueness lies in its potential improved efficacy and reduced side effects compared to other inhibitors, making it a promising candidate for further development and clinical trials.

Propiedades

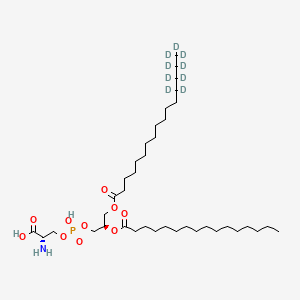

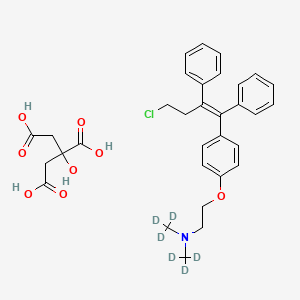

Fórmula molecular |

C23H19ClF2N8O5S |

|---|---|

Peso molecular |

593.0 g/mol |

Nombre IUPAC |

3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-4-[[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]amino]benzenesulfonamide |

InChI |

InChI=1S/C23H19ClF2N8O5S/c1-37-22-33-20(27)32-21(34-22)31-15-10-11(40(28,35)36)7-8-14(15)30-17(18-13(24)5-3-9-29-18)12-4-2-6-16-19(12)39-23(25,26)38-16/h2-10,17,30H,1H3,(H2,28,35,36)(H3,27,31,32,33,34)/t17-/m0/s1 |

Clave InChI |

BAQOPDGRUNKWLM-KRWDZBQOSA-N |

SMILES isomérico |

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |

SMILES canónico |

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)